Structural Differentiation: Unique 4-Formyl, 3-Carboxy, 1,2,5-Trimethyl Substitution Pattern
This compound uniquely combines three key functional groups on the pyrrole ring: a 4-formyl group, a 3-carboxylic acid, and three methyl groups at positions 1, 2, and 5 . In contrast, the direct analog 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid lacks the formyl group entirely [1], while 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid has a different methylation pattern (only N-methyl) and formyl placement (at the 5-position) .
| Evidence Dimension | Molecular structure and substituent positioning |
|---|---|
| Target Compound Data | C9H11NO3; Substituents: 1-methyl, 2-methyl, 5-methyl, 3-carboxy, 4-formyl |
| Comparator Or Baseline | Comparator 1: 1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid (C8H11NO2); Substituents: 1-methyl, 2-methyl, 5-methyl, 3-carboxy. Comparator 2: 5-Formyl-1-methyl-1H-pyrrole-3-carboxylic acid (C7H7NO3); Substituents: 1-methyl, 3-carboxy, 5-formyl |
| Quantified Difference | Target possesses 1 additional formyl group vs Comparator 1; Target has 2 additional methyl groups and a 4-formyl instead of 5-formyl vs Comparator 2 |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula analysis |
Why This Matters
The presence of a formyl group at the 4-position provides a distinct reactive handle for further functionalization (e.g., reductive amination, Wittig reactions) that is absent in non-formylated analogs, making it a more versatile intermediate for synthesizing complex molecules.
- [1] PubChem. 1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid. View Source
